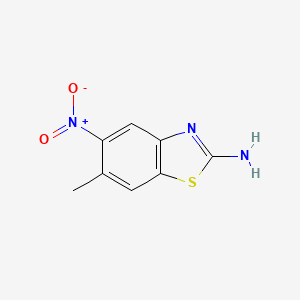

6-Methyl-5-nitro-benzothiazol-2-ylamine

Description

Significance of Heterocyclic Scaffolds in Chemical Science

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to chemical science. Their significance stems from their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. These scaffolds provide a versatile framework for designing molecules with specific biological activities and physical properties. The unique arrangement of heteroatoms within the ring structure influences the molecule's electronic distribution, conformation, and potential for intermolecular interactions, making them a cornerstone of medicinal chemistry and drug discovery.

The Benzothiazole (B30560) Nucleus: A Foundational Heterocycle

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is of considerable interest due to its presence in a variety of biologically active molecules. The benzothiazole nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can be used to develop ligands for a diverse range of biological targets. Its derivatives have been found to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Importance of 2-Aminobenzothiazoles in Synthetic Organic Chemistry and Biological Fields

The 2-aminobenzothiazole (B30445) moiety is a particularly important subclass of benzothiazole derivatives. The amino group at the 2-position serves as a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. rjpbcs.com In synthetic organic chemistry, 2-aminobenzothiazoles are valuable intermediates for the construction of more complex heterocyclic systems. rjpbcs.com From a biological perspective, many 2-aminobenzothiazole derivatives have shown significant therapeutic potential, acting on various enzymes and receptors in the body. rjpbcs.com

Contextualizing 6-Methyl-5-nitro-benzothiazol-2-ylamine within Substituted Benzothiazole Research

Despite a comprehensive search of scientific literature and chemical databases, specific information regarding the synthesis, chemical properties, spectroscopic data, reactivity, and biological activity of This compound is not available. The following sections of this article, which were intended to provide a detailed analysis of this specific compound, cannot be populated with scientifically accurate and verifiable data due to this lack of information in the public domain.

While extensive research exists for related compounds such as 2-amino-6-methylbenzothiazole (B160888) nih.gov and 2-amino-6-nitrobenzothiazole (B160904), echemi.comgoogle.comnih.govchemicalbook.com this information is not directly applicable to this compound, and therefore, in adherence with the strict focus of this article, will not be presented.

Further research would be required to synthesize and characterize this compound to determine its specific properties and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2S |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

6-methyl-5-nitro-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-7-5(10-8(9)14-7)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10) |

InChI Key |

UNEAJZHBVAOTDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 6 Methyl 5 Nitro Benzothiazol 2 Ylamine

Reactions at the 2-Amino Group

The 2-amino group of the benzothiazole (B30560) ring is a primary nucleophilic center, making it highly susceptible to reactions with various electrophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives, from simple Schiff bases to complex fused heterocyclic systems.

The condensation reaction between the primary amino group of 2-amino-6-nitrobenzothiazole (B160904) derivatives and the carbonyl group of aldehydes is a common and efficient method for synthesizing Schiff bases, also known as imines. This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out under reflux in a suitable solvent like ethanol (B145695). rjpbcs.com The formation of the azomethine group (-N=CH-) is a key structural modification that extends the conjugation of the molecule.

Microwave-assisted organic synthesis (MAOS) has emerged as an eco-friendly and efficient alternative to conventional heating for this transformation. scispace.com This technique significantly reduces reaction times from hours to minutes and often results in higher product yields. scispace.com For instance, the condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde (B1329479) can be completed in minutes under microwave irradiation, affording the corresponding Schiff base in good yield. scispace.com

The reaction is versatile, accommodating a wide range of substituted aromatic and heterocyclic aldehydes. The resulting Schiff bases are often colored crystalline solids with distinct melting points. rjpbcs.com Characterization of these products is typically achieved through spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry. The disappearance of the amine (-NH₂) peaks and the appearance of a characteristic imine (-N=CH-) peak in the spectra confirm the successful formation of the Schiff base. scispace.com

Table 1: Examples of Schiff Base Formation with 2-Amino-6-nitrobenzothiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | Ethanol, Glacial Acetic Acid, Reflux 8-10 hrs | - | rjpbcs.com |

| 3-Nitrobenzaldehyde | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | Ethanol, Glacial Acetic Acid, Reflux | 57% | rjpbcs.com |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | Ethanol, Glacial Acetic Acid, Reflux | 68% | rjpbcs.com |

| 3,5-Diiodosalicylaldehyde | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | Microwave Irradiation | 78% | scispace.com |

The nucleophilic nitrogen of the 2-amino group can also undergo N-alkylation and N-acylation. However, these reactions can be challenging for substrates containing a strong electron-withdrawing group, such as the nitro group at the 5-position. researchgate.net The nitro group decreases the electron density on the benzothiazole ring system, thereby reducing the nucleophilicity of the amino group and making it less reactive towards electrophiles like alkyl halides. researchgate.net

Despite this, N-alkylation can be achieved under specific conditions, for example, by using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to deprotonate the amino group, followed by the addition of an alkylating agent. researchgate.net Another approach involves performing the alkylation under high-temperature conditions for an extended period. researchgate.net

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is another important transformation. These reactions lead to the formation of N-acylated 2-aminobenzothiazole (B30445) derivatives. nih.gov These derivatives have been synthesized to explore their potential in regulating biological pathways. nih.gov The synthesis typically involves reacting the aminobenzothiazole with the appropriate acyl chloride in the presence of a base to neutralize the HCl byproduct.

The 2-aminobenzothiazole moiety is a valuable synthon for the construction of more complex, fused heterocyclic systems. The 2-amino group, in conjunction with the endocyclic nitrogen atom, can act as a binucleophile in cyclocondensation reactions with various electrophilic reagents. rjpbcs.com This reactivity allows for the annulation of additional rings onto the benzothiazole core, leading to polycyclic structures.

A prominent example is the synthesis of imidazo[2,1-b]benzothiazoles. This can be achieved by reacting 2-aminobenzothiazole with α-haloketones. nih.gov The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, ultimately leading to the fused imidazole (B134444) ring after dehydration. nih.gov

Similarly, multicomponent reactions (MCRs) provide a powerful strategy for synthesizing fused systems in a single step. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized through a one-pot reaction involving a 5-aminopyrazole, an aldehyde, and an α-keto-nitrile. mdpi.com While this example does not start with 6-methyl-5-nitro-benzothiazol-2-ylamine, the principle of using an amino-heterocycle as a building block in MCRs to construct fused pyridines is a key strategy that can be adapted. The versatility of the aminoazole component is crucial in diversity-oriented synthesis approaches to generate libraries of complex heterocycles. frontiersin.org

Modifications on the Benzene (B151609) Ring

The benzene portion of the this compound molecule is also amenable to chemical modification, primarily through electrophilic aromatic substitution and interconversion of the existing functional groups.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The regiochemical outcome of such a reaction on the this compound ring is determined by the directing effects of the substituents already present: the methyl group, the nitro group, and the fused thiazole (B1198619) ring.

-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. wikipedia.org

-NO₂ (Nitro group): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. wikipedia.org

In the this compound system, the available positions for substitution on the benzene ring are C4 and C7. The directing effects of the existing groups on these positions are as follows:

At C4: This position is ortho to the nitro group (unfavorable) and meta to the methyl group.

At C7: This position is ortho to the methyl group (favorable) and meta to the nitro group (favorable).

The existing nitro and methyl groups on the benzene ring can be chemically transformed into other functional groups, further diversifying the molecular structure.

A common and significant transformation is the reduction of the nitro group to an amino group. This conversion drastically changes the electronic properties of the molecule, as the amino group is strongly activating and ortho, para-directing. The reduction can be achieved using various reagents, with a standard method being the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). mdpi.com Other methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using metals like zinc, tin, or iron in acidic media. vanderbilt.edu The resulting 5-amino-6-methyl-benzothiazol-2-ylamine is a versatile intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions.

The methyl group at the C6 position can also be modified, typically through oxidation reactions. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. This functional group interconversion introduces a new site for reactions such as esterification or amidation.

Sulfur Atom Reactivity: Oxidation to Sulfoxides and Sulfones

The sulfur atom in the benzothiazole core of this compound is susceptible to oxidation, a reaction that can modulate the compound's polarity and hydrogen-bonding capabilities. This transformation can yield the corresponding sulfoxides and, upon further oxidation, sulfones. While specific literature detailing the oxidation of this particular molecule is limited, general principles of organic synthesis and related studies on benzothiazole derivatives provide a strong basis for predicting its reactivity.

The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in sulfur chemistry. mdpi.com This reactivity is mirrored in biological systems, where the sulfur-containing amino acid methionine is readily oxidized. mdpi.com In the realm of synthetic chemistry, benzothiazole-derived sulfones and sulfoxides have been successfully prepared and utilized as reactive templates, underscoring the accessibility of these higher oxidation states. nsf.govacs.org For instance, a high-yield synthesis of fluorinated benzothiazolyl sulfones has been reported, which inherently requires the oxidation of the benzothiazole sulfur atom as a key step. nih.gov

The controlled oxidation of this compound to its sulfoxide (B87167) can likely be achieved using mild oxidizing agents such as hydrogen peroxide or a stoichiometric amount of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. More vigorous conditions, including the use of excess oxidizing agent or stronger oxidants such as potassium permanganate or oxone, would be expected to facilitate the further oxidation of the sulfoxide to the corresponding sulfone. The electron-withdrawing nitro group present on the benzene ring may influence the electron density at the sulfur atom, potentially affecting the reaction kinetics, but it is not anticipated to impede the oxidation process itself.

Coupling and Condensation Reactions for Scaffold Expansion

The 2-amino group of this compound serves as a versatile handle for a variety of coupling and condensation reactions, enabling significant expansion of the molecular scaffold. These reactions are crucial for the development of new chemical entities with diverse structural motifs.

Coupling Reactions: The amino group can participate in cross-coupling reactions to form new carbon-nitrogen bonds. For example, copper-catalyzed N-arylation of 2-aminobenzothiazoles with boronic acids provides a direct route to N-aryl derivatives. rsc.org A particularly innovative scaffold expansion has been demonstrated through a copper(I)-catalyzed oxidative coupling of 2-aminobenzothiazoles with terminal alkynes, which results in the formation of benzo[b] nih.govrsc.orgthiazine-4-carbonitriles via a ring-opening and recyclization cascade. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product Type | Yield |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂, 1,10-phenanthroline, K₃PO₄ | N-phenyl-benzothiazol-2-amine | Moderate to Excellent |

| 2-Aminobenzothiazole | Terminal alkyne | CuI, air | Benzo[b] nih.govrsc.orgthiazine-4-carbonitrile | Moderate to Good |

Condensation Reactions: The nucleophilic nature of the 2-amino group, often in concert with the endocyclic nitrogen atom, facilitates a wide array of condensation reactions. These are frequently employed to construct fused heterocyclic systems. One-pot, three-component reactions of 2-aminobenzothiazole with aldehydes and β-dicarbonyl compounds lead to the efficient synthesis of pyrimido[2,1-b]benzothiazoles. researchgate.net The reaction with α-halo ketones can yield functionalized bisthiazoles, while condensations with various aldehydes provide access to a broad range of 2-substituted and fused imidazo[2,1-b]benzothiazole (B1198073) derivatives. nih.govnih.govekb.egijper.org Further derivatization of the amino group, for instance, through reaction with chloroacetyl chloride and subsequent elaboration, can introduce complex side chains.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagents | Product Type | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Benzaldehyde | β-Dicarbonyls | Tetrabutylammonium hydrogen sulfate | 4H-pyrimido[2,1-b]benzothiazole | Good to Excellent |

| 2-Aminobenzothiazole | α-Halo ketones | Carbon disulfide/Aryl isothiocyanate | - | Functionalized bisthiazoles | High |

| 2-Aminobenzothiazole | Aromatic aldehydes | - | Sc(OTf)₃, microwave | 2-Aryl-imidazo[2,1-b]benzothiazoles | Not reported |

| 2-Aminobenzothiazole | Indole-3-carbaldehyde | Aryl isocyanides | P₂O₅/SiO₂ | 3-Amino-2-(indol-3-yl)imidazo[2,1-b] rsc.orgmdpi.combenzothiazoles | Not reported |

| 2-Aminobenzothiazole | Chloroacetyl chloride, then Hydrazine hydrate, then Aromatic aldehydes | - | - | [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole | Not reported |

These synthetic strategies highlight the rich and varied chemistry of this compound, providing a foundation for the creation of diverse molecular architectures for further scientific investigation.

Structure Activity Relationship Sar Investigations of 6 Methyl 5 Nitro Benzothiazol 2 Ylamine Analogues

Impact of Substituent Position and Nature on Biological Activity Profiles

The benzothiazole (B30560) nucleus has several active sites, primarily at positions 2, 4, 5, 6, and 7, where different functional groups can be substituted to create a variety of derivatives. pharmacyjournal.in The biological activity of these derivatives is highly dependent on the electronic and steric properties of these substituents and their location on the ring.

For instance, the second position of the benzothiazole ring is a common site for modification. The introduction of thiol, amino, or pyrazoline moieties, as well as phenyl groups with lipophilic substituents like -NH2, -OH, -CH3, and -Cl, can strengthen the compound's activity. pharmacyjournal.in SAR studies have shown that substitutions at the C-2 position, particularly with aryl groups, are of significant therapeutic importance. rjptonline.org

Substitutions on the benzene (B151609) ring of the benzothiazole core also play a critical role. The replacement of hydrogen with chlorine or fluorine at the 5th position can increase the potency of the compound. pharmacyjournal.in Similarly, placing hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups at the 6th position has been shown to boost a compound's potency. pharmacyjournal.in In one study, it was noted that a small lipophilic substitution at the C6 position of benzothiazole improves anticancer inhibitory activity. researchgate.net Furthermore, the introduction of methyl or bromo groups at the 7th position can enhance antibacterial action. nih.gov

The following table summarizes the general impact of substituent placement on the biological activity of benzothiazole derivatives.

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Thiol, Amino, Phenyl with lipophilic groups (-NH2, -OH, -CH3, -Cl) | Strengthens activity | pharmacyjournal.in |

| C5 | -Cl, -F | Increases potency | pharmacyjournal.in |

| C5 | Chloro group | Increased antibacterial activity | nih.gov |

| C6 | -OH, -OCH3, -CH3 | Boosts potency | pharmacyjournal.in |

| C6 | Small lipophilic groups | Improves anticancer activity | researchgate.net |

| C7 | -CH3, -Br | Enhances antibacterial action | nih.gov |

Role of the 6-Methyl Group in Modulating Molecular Interactions

The methyl group (-CH3) at the 6-position of the benzothiazole ring, as seen in 6-Methyl-5-nitro-benzothiazol-2-ylamine, is a key modulator of the compound's biological activity. Being a small, lipophilic group, it can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Influence of the 5-Nitro Group on Molecular Recognition and Activity

The nitro group (-NO2) is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzothiazole ring. Its presence at the 5-position, adjacent to the 6-methyl group, is a defining feature of this compound and plays a profound role in its biological activity. nih.gov

The nitro group is a known pharmacophore in many bioactive molecules, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects. nih.govresearchgate.net One of the accepted mechanisms for the antimicrobial activity of nitro compounds involves their reduction within the cell to produce toxic intermediates, such as nitroso and superoxide (B77818) species. nih.gov These reactive species can then cause cellular damage, leading to cell death. nih.gov

The electronic nature of the nitro group can also facilitate specific molecular interactions. It is a potent hydrogen bond acceptor and can form strong hydrogen bonds with donor groups (like -NH or -OH) in the active site of a target enzyme or receptor. These interactions are crucial for molecular recognition and for stabilizing the drug-target complex. nih.gov Furthermore, the polarity and electronic properties conferred by the nitro group can favor interactions with certain amino acid residues in proteins. researchgate.net

Several studies have highlighted the importance of the nitro group in the activity of benzothiazole derivatives. For instance, certain nitro-substituted benzothiazoles have shown potent antibacterial activity against P. aeruginosa. rjptonline.orgresearchgate.net In one study, the substitution of a nitro group on the benzothiazole moiety was found to enhance antibacterial activity. nih.gov The presence of the nitro group can also enhance the lipophilicity of a molecule, which may improve its interaction with biological membranes. nih.gov

Comparative SAR Studies Across Different Benzothiazole Substitutions

Comparative SAR studies provide valuable insights by evaluating how different substitution patterns on the benzothiazole scaffold affect a specific biological activity. By systematically altering substituents at various positions, researchers can map the structural requirements for optimal potency and selectivity.

For instance, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, various substitutions were explored on benzothiazole-phenyl analogues. nih.govescholarship.org These studies allow for a direct comparison of the efficacy of different functional groups.

In the context of antibacterial agents, one study compared the effects of 4-chloro, 4-methoxy, and 6-nitro groups on the benzothiazole moiety. nih.gov The results emphasized that all three substitutions enhanced antibacterial activity, with the 6-nitro derivative (72c) showing equipotent activity to the reference drug ampicillin (B1664943) against S. aureus and E. coli. nih.gov

The following interactive table presents findings from various comparative studies, illustrating the effect of different substitutions on the biological activity of benzothiazole analogues.

| Compound Series | Substituent Variation | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Antibacterial Benzothiazoles | 4-chloro vs. 4-methoxy vs. 6-nitro | All substitutions enhanced activity; 6-nitro derivative was equipotent to ampicillin. | Antibacterial (S. aureus, E. coli) | nih.gov |

| Anticancer Benzothiazoles | 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety | Remarkably enhanced anti-tumor potential. Replacing 4-hydroxy with 4-methoxy decreased activity. | Anticancer (HeLa, COS-7) | tandfonline.com |

| Anticancer Benzothiazoles | Electron-withdrawing groups at position 4 of a linked benzyl (B1604629) ring | Highest antitumor activity observed. | Anticancer (HT29, H460, A549, etc.) | tandfonline.com |

| Antiproliferative Benzothiazoles | Chloro vs. Dichloro substitution on a linked phenyl group | Introduction of chloro and dichloro groups conferred antiproliferative potential. | Antiproliferative (DU-145, HepG2) | tandfonline.com |

| Antibacterial Azo Dyes | Chloro group at position 5 of benzothiazole | Increased antibacterial activity. | Antibacterial (S. typhimurium, K. pneumonia) | nih.gov |

Mechanistic Investigations of 6 Methyl 5 Nitro Benzothiazol 2 Ylamine and Derivatives

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. The process involves a combination of computational, biochemical, and genetic methods. nih.govdrugtargetreview.com

In Silico Screening and Molecular Modeling : For a series of novel benzothiazole (B30560) derivatives with anti-tubercular properties, molecular modeling was used to identify potential targets. nih.goveurekaselect.com These in silico studies predicted strong binding interactions with mycobacterium enzymes such as lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase, guiding further experimental validation. nih.goveurekaselect.com

Enzymatic Assays : The most direct method for target identification is through enzymatic assays. Benzothiazole hybrids were screened against a panel of kinases, which identified their dual inhibitory activity against BRAF and VEGFR-2. nih.gov Similarly, new benzothiazole derivatives were evaluated for their ability to inhibit the Dihydropteroate synthase (DHPS) enzyme, confirming it as a target for their antimicrobial activity. mdpi.com

Chemical and Genetic Validation : These are two complementary approaches to confirm target relevance. nih.gov Chemical validation uses a potent and selective small molecule inhibitor to replicate the effects of genetic modification. nih.gov Genetic validation, often considered the definitive method, involves techniques like gene knockout to demonstrate that the absence of the target protein produces the desired biological outcome. nih.gov For benzothiazole derivatives, target validation often involves treating cells with the compound and observing specific downstream effects, such as the degradation of Hsp90 client proteins or the inhibition of peptidoglycan biosynthesis, which confirms the engagement of the intended target. nih.govresearchgate.net

Intercalation Mechanisms with Biomolecules (e.g., DNA)

The interaction of small molecules with DNA is a well-established mechanism for many anticancer and antimicrobial agents. Benzothiazole derivatives have been shown to bind to DNA through multiple modes, including intercalation and groove binding.

DNA Intercalation : Certain fused polycyclic benzothiazole derivatives, such as benzo[d]thiazolo[3,2-a]quinolin-10-ium compounds, have been demonstrated to be effective DNA intercalators. nih.gov Studies using optical and NMR spectroscopy confirmed a high binding affinity for double-stranded DNA. nih.gov The planar, aromatic structure of these molecules allows them to slip between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription. nih.govresearchgate.net The strength of this intercalation is often associated with the extent of hypochromism observed in UV-visible spectroscopy. researchgate.net

Minor Groove Binding : Not all benzothiazole derivatives that interact with DNA do so via intercalation. A study on benzothiazole compounds designed as topoisomerase inhibitors found that the most effective derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) , was not an intercalator. researchgate.netesisresearch.org Instead, mechanistic studies revealed that it acts as a DNA minor groove-binding agent. researchgate.netesisresearch.orgbilkent.edu.tr This interaction is thought to contribute to its potent inhibition of human DNA topoisomerase IIα by first binding to the enzyme and then to the DNA, rather than stabilizing the DNA-enzyme cleavable complex like a classic topoisomerase poison. researchgate.netesisresearch.org

Ligand-Receptor Interaction Studies through Molecular Binding

Understanding the precise interactions between a ligand and its receptor at an atomic level is fundamental to rational drug design. Molecular docking and other computational and experimental techniques have elucidated the binding modes of various benzothiazole derivatives.

Hydrogen Bonding and Stacking Interactions : Molecular docking of anti-tubercular benzothiazole compounds into the active sites of mycobacterial enzymes revealed that their binding is stabilized by a combination of favorable hydrogen bonds and stacking interactions. nih.gov

Hydrophobic and π-π Interactions : A detailed study of a benzothiazole derivative's interaction with the lysozyme (B549824) receptor combined calorimetry, spectroscopy, and computational analysis. mdpi.com The results showed that the binding was predominantly driven by aromatic, hydrophobic, and Van der Waals interactions. mdpi.com Specifically, a T-shaped π-π stacking interaction between the benzene (B151609) ring of the benzothiazole moiety and the tryptophan residue (TRP108) of the receptor was identified as a key stabilizing force, supplemented by conventional hydrogen bonds. mdpi.com

Active Site Mimicry : For benzothiazole derivatives targeting kinases, docking studies show that the compounds occupy the ATP-binding pocket and form key interactions that mimic those of the natural ligand. For the dual BRAF/VEGFR-2 inhibitors, the benzothiazole core acts as a scaffold that correctly positions functional groups to interact with critical residues in the hinge region of the kinases. nih.gov Similarly, for DHPS inhibitors, docking studies showed that potent benzothiazole compounds form arene-H interactions with key residues, such as Lys220, within the p-aminobenzoic acid (PABA) binding pocket. mdpi.com

These studies collectively demonstrate that the benzothiazole scaffold is a versatile platform for designing molecules that can engage in a wide range of specific, high-affinity interactions with biological targets, leading to potent enzyme inhibition and modulation of cellular functions.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations: Electronic Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For nitrobenzothiazole derivatives, these calculations have been used to determine key electronic descriptors. ui.ac.idresearchgate.net A study on a series of 13 nitrobenzothiazole derivatives calculated descriptors such as atomic net charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and polarizability using the semi-empirical PM3 method. ui.ac.idui.ac.id

These descriptors provide a quantitative measure of the electronic distribution and reactivity of the molecules.

Atomic Net Charges (q): Indicate the partial charge on each atom, revealing sites susceptible to electrostatic interactions.

HOMO/LUMO Energies (EHOMO/ELUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

Polarizability (α): Represents the ease with which the electron cloud of the molecule can be distorted by an external electric field, affecting non-covalent interactions.

These calculated electronic properties are instrumental in developing predictive models for biological activity, as seen in Quantitative Structure-Activity Relationship (QSAR) studies. ui.ac.idresearchgate.net

Molecular Docking Simulations for Binding Mode Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand how a ligand, such as a nitrobenzothiazole derivative, might interact with the active site of a protein. nih.govmdpi.com

In a notable study, virtual screening using two different docking algorithms, GOLD and FLEXX, was performed to identify inhibitors for M. tuberculosis ATP phosphoribosyl transferase (HisG). nih.govacs.org This screening identified several hits containing a nitrobenzothiazole fragment. The docking simulations predicted that these compounds bind to the PRPP-binding region of the active site. nih.gov

Key predicted ligand-protein interactions included:

Hydrogen bonds between the nitro groups and backbone and side-chain atoms in the P-loop of the enzyme. nih.gov

Anchoring of negatively charged functional groups to the oxyanion hole. nih.gov

Hydrogen bonding with specific amino acid residues such as Glu141 and Asp154. nih.gov

Crucially, the binding mode predicted by the docking simulations for one of the nitrobenzothiazole-containing hits was later confirmed by crystallographic evidence, validating the accuracy of the computational approach. nih.govacs.org Such studies demonstrate the power of molecular docking to elucidate the structural basis of ligand-protein interactions and guide further drug development. nih.govosu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling of Nitrobenzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.idresearchgate.netnih.gov

Descriptor Selection and Calculation (e.g., Log P)

The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a series of 13 nitrobenzothiazole derivatives with antimalarial activity, a range of electronic and physicochemical descriptors were calculated. ui.ac.idresearchgate.netui.ac.id These included the aforementioned quantum chemical descriptors (atomic net charges, dipole moment, HOMO/LUMO energies, polarizability) and the lipophilicity descriptor, Log P. ui.ac.idresearchgate.net Log P, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical descriptor in QSAR studies as it quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, and ability to cross biological membranes. nih.gov

Model Development Using Multiple Linear Regression (MLR)

Once descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. Multiple Linear Regression (MLR) is a common statistical technique used for this purpose. nih.govresearchgate.net In the study of antimalarial nitrobenzothiazole derivatives, an MLR approach was used to generate a QSAR equation. ui.ac.idresearchgate.netui.ac.id

The resulting equation took the form: Log IC50 = 41.483 + 54.812 (qC2) – 50.058 (qS3) + 416.766 (qC4) + 440.734 (qC5) – 754.213 (qC7) – 73.721 (qC8) + 246.715 (qC9) + 0.551 (µ) – 13.269 (EHOMO) – 3.404 (ELUMO) + 0.042 (α) + 0.107 (LogP) ui.ac.idresearchgate.net

This model demonstrated high statistical significance, with a correlation coefficient (r) and a coefficient of determination (r²) of 1.00, indicating a perfect correlation between the descriptors and the antimalarial activity for the training set of 13 compounds. ui.ac.idui.ac.id

Predictive Modeling and Virtual Screening of New Derivatives

A validated QSAR model can be used to predict the activity of new, untested compounds. nih.gov This predictive capability is a cornerstone of virtual screening, where large libraries of virtual compounds can be rapidly assessed for potential activity. nih.gov Based on the highly significant QSAR model developed for antimalarial nitrobenzothiazoles, 43 new derivatives were designed and their activities were predicted. ui.ac.idresearchgate.net Of these, 24 were predicted to have high antimalarial activity, with four new compounds (designated 45, 49, 52, and 55) showing predicted activity equivalent to the established antimalarial drug, chloroquine. ui.ac.idresearchgate.net This demonstrates the utility of QSAR in identifying promising new candidates for synthesis and further investigation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to examine the dynamic behavior and conformational changes of a ligand-protein complex, providing a more realistic picture than the static view offered by molecular docking. nih.govdovepress.com

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt by rotation around its single bonds. libretexts.orgnobelprize.org The stability of different conformations is related to their potential energy, which is influenced by factors like steric hindrance and torsional strain. libretexts.org For flexible molecules like many benzothiazole (B30560) derivatives, understanding the accessible conformations is crucial, as the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. scispace.com

In Silico Profiling Methodologies for Compound Characterization

In silico profiling has become an indispensable tool in modern medicinal chemistry for the characterization of novel compounds. ijprajournal.com For a compound such as 6-Methyl-5-nitro-benzothiazol-2-ylamine, these computational methods allow for the early prediction of its physicochemical properties, pharmacokinetic profile, potential biological activity, and toxicity, thereby guiding further experimental studies. ijprajournal.comtandfonline.com These methodologies encompass a range of techniques, from molecular docking to predict binding affinities to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. tandfonline.comfrontiersin.org

The characterization process often begins with the prediction of fundamental physicochemical properties and drug-likeness. tandfonline.com Web-based tools and specialized software are employed to calculate parameters based on the compound's chemical structure. ijprajournal.comresearchgate.net One of the most common frameworks used is Lipinski's Rule of Five, which assesses the potential for oral bioavailability. tandfonline.comfrontiersin.org Adherence to these rules suggests a higher probability of the compound being a successful oral drug candidate.

Molecular docking is another critical in silico technique used to predict how a compound might interact with a specific biological target, such as a protein receptor. ijprajournal.comresearchgate.net This method computationally places the ligand (the compound) into the binding site of a target protein and calculates a "docking score" or binding affinity, which estimates the strength of the interaction. researchgate.netjyoungpharm.org Higher negative scores typically indicate a stronger predicted binding. jyoungpharm.org For benzothiazole derivatives, docking studies have been used to evaluate their potential as anticancer agents by targeting receptors like the estrogen receptor or as inhibitors of enzymes crucial for the survival of pathogens. frontiersin.orgresearchgate.net

Following the initial screening and docking, ADMET prediction provides a comprehensive profile of the compound's likely behavior in an organism. ijprajournal.comtandfonline.com This involves a suite of computational models that predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities. ijprajournal.comfrontiersin.org These predictions are crucial for identifying potential liabilities of a drug candidate early in the development process. ijprajournal.com

Finally, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. tandfonline.comfrontiersin.org These simulations provide insights into the dynamic behavior of the interaction, which is not captured by static docking models. tandfonline.com By analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the compound within the binding pocket. frontiersin.org

The data generated from these in silico methodologies are typically presented in detailed tables to allow for easy comparison and analysis. Below are illustrative examples of data tables that would be generated for a compound like this compound during its in silico characterization.

Illustrative In Silico Profiling Data

Table 1: Predicted Physicochemical Properties and Drug-Likeness

This table presents the calculated physicochemical properties relevant to drug development, based on the principles of Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 225.24 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 58.30 | 40 - 130 | Yes |

Table 2: Illustrative Molecular Docking Results against a Target Protein

This table shows hypothetical results from a molecular docking study, indicating the compound's binding affinity for a selected protein target.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Estrogen Receptor (4OGT) | -7.5 | Leu346, Thr347, Asp351 |

| This compound | p53-MDM2 (4OGT) | -8.2 | Val93, Leu54, Ile61 |

| Tamoxifen (Reference Drug) | Estrogen Receptor (4OGT) | -9.1 | Leu346, Asp351, Trp383 |

Table 3: Predicted ADMET Profile

This table summarizes the predicted absorption, distribution, metabolism, excretion, and toxicity properties.

| Parameter | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeability | Low | Medium |

| Distribution | ||

| Plasma Protein Binding | High | High |

| Metabolism | ||

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | Yes | Medium |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Low |

| Toxicity | ||

| AMES Mutagenicity | Probable | Medium |

| Carcinogenicity | Low Probability | Low |

Role of 6 Methyl 5 Nitro Benzothiazol 2 Ylamine As a Research Scaffold

Utility in Designing Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. While no specific chemical probes derived from 6-Methyl-5-nitro-benzothiazol-2-ylamine have been documented, the inherent structural features of the benzothiazole (B30560) scaffold make it a suitable candidate for such applications. The 2-amino group provides a convenient handle for the attachment of reporter molecules, such as fluorophores or affinity tags, which are necessary for the detection and visualization of biological targets. The nitro group, being a known bio-reducible entity, could potentially be exploited in the design of probes for hypoxic environments, which are characteristic of solid tumors.

Contributions to Lead Discovery and Optimization in Chemical Biology

The benzothiazole framework is a cornerstone in the discovery of new therapeutic agents. Derivatives of 2-aminobenzothiazole (B30445) have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and synthesized as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.

The introduction of a methyl group at the 6-position and a nitro group at the 5-position on the benzothiazole ring of this compound would be expected to modulate the biological activity of its derivatives. These substitutions can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, thereby providing a valuable tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Applications as a Building Block for Diverse Heterocyclic Systems

The 2-aminobenzothiazole moiety is a versatile precursor for the synthesis of more complex heterocyclic structures. The amino group can readily react with a variety of electrophiles, enabling the construction of fused ring systems and other elaborate molecular architectures. For example, 2-amino-6-nitrobenzothiazole (B160904) has been used as a starting material to synthesize Schiff bases by condensation with various aldehydes. rjpbcs.com These Schiff bases can then be further modified to create a diverse library of heterocyclic compounds with potential biological activities.

The presence of the nitro and methyl groups in this compound offers additional synthetic handles. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes it a potentially valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Explorations in Materials Science and Industrial Chemical Research

Benzothiazole derivatives have found applications in materials science, particularly in the development of dyes and nonlinear optical (NLO) materials. The push-pull nature of molecules containing both electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic system can lead to significant second-order NLO properties. 2-Amino-6-nitrobenzothiazole has been utilized in the preparation of push-pull NLO chromophores.

Furthermore, the diazo-coupling reaction of 2-aminobenzothiazoles is a well-established method for the production of azo dyes. The specific substitution pattern of this compound could lead to dyes with unique colors and properties. Its potential as a model analyte for the voltammetric determination of electrochemically reducible organic substances has also been suggested based on the behavior of similar compounds.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Substituted Benzothiazoles

Future research will likely focus on the development of more sustainable and efficient "green" synthetic methods for benzothiazoles. nih.gov This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. Microwave-assisted synthesis and one-pot multi-component reactions are also promising avenues for the rapid and efficient synthesis of benzothiazole (B30560) libraries.

Advanced SAR and Mechanism of Action Elucidation through Integrated Approaches

A deeper understanding of the mechanism of action of bioactive benzothiazoles is a key area for future research. This will involve a combination of experimental techniques, such as target-based screening and proteomics, to identify the specific cellular targets of these compounds.

Integration with State-of-the-Art Computational Techniques

Computational modeling and in silico screening are becoming increasingly important in drug discovery. mdpi.com Density Functional Theory (DFT) calculations can be used to study the electronic properties and reactivity of benzothiazole derivatives. researchgate.net Molecular docking studies can predict the binding modes of these compounds with their biological targets, helping to guide the design of more potent and selective inhibitors.

Exploration of New Chemical Biology Applications and Target Identification

The unique properties of the benzothiazole scaffold make it an attractive tool for chemical biology research. Benzothiazole-based fluorescent probes could be developed for imaging and sensing applications. Furthermore, the identification of new biological targets for benzothiazole derivatives could open up new therapeutic avenues for a variety of diseases.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Classical Cyclization | KSCN, Br₂, toluene, reflux, 6 hr | 55–60 | 92% | |

| Modified Oxidizer | KSCN, benzyltrimethylammonium dichloroiodate, 8 hr | 68–72 | 95% |

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the nitro group deshields adjacent protons (C5 aromatic protons at δ 8.1–8.3 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₈H₈N₃O₂S: 226.0384; observed: 226.0386) .

- X-ray Crystallography : Resolve bent molecular geometries (e.g., bend angles ~144° in nitro-substituted benzothiazoles) .

Q. Challenges :

- Nitro Group Stability : Avoid prolonged exposure to UV light during analysis to prevent decomposition.

- Solvent Artifacts : Use deuterated DMSO for NMR to minimize peak splitting.

Advanced: How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

Regioselectivity is influenced by:

Electrophilic Substitution : Electron-withdrawing nitro groups direct subsequent reactions to meta positions. Use Lewis acids (e.g., AlCl₃) to stabilize intermediates during functionalization .

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro intermediates but may increase side reactions. Ethanol-water mixtures balance reactivity and selectivity .

Catalyst-Free Conditions : Avoid metal catalysts to prevent nitro reduction. For acylations, use chloroacetyl chloride in dichloromethane at 0–5°C .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | Ethanol:H₂O (7:3) | 85% regioselectivity | |

| Temperature | 0–5°C (for acylation) | Minimal side-product formation |

Advanced: How does the methyl-nitro substitution pattern influence the biological activity of benzothiazol-2-amine derivatives?

Methodological Answer:

The methyl group at C6 enhances lipophilicity, improving membrane permeability, while the nitro group at C5 acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., 17β-HSD10). Structure-activity relationship (SAR) studies show:

Q. Table 3: SAR Data for Analogues

| Substituent (C5) | Enzyme Inhibition (IC₅₀, μM) | LogP | Reference |

|---|---|---|---|

| NO₂ | 2.1 ± 0.3 | 1.8 | |

| Cl | 5.6 ± 0.7 | 2.3 |

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

Tautomerism : Benzothiazole amines exhibit keto-enol tautomerism. Use DMSO-d₆ to stabilize the amine form and clarify NMR signals .

Impurity Interference : Recrystallize from ethyl acetate/hexane (3:1) to remove by-products. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Solvent Effects : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .

Example : A reported δ 8.2 ppm for C5-H in CDCl₃ may shift to δ 8.4 ppm in DMSO-d₆ due to hydrogen bonding .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS). Nitro groups create electron-deficient regions, directing electrophiles to C4 or C7 positions .

- Molecular Dynamics (MD) : Simulate solvation effects in toluene/water systems to predict reaction pathways .

Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.